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Compound Name:
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bromomethyl)cinnamate

Cat. No.: B123132 Get Quote

An In-depth Technical Guide to Methyl 3-(4-
bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-(4-bromomethyl)cinnamate is an organic compound that serves as a valuable

intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive

bromomethyl group on the phenyl ring of a methyl cinnamate backbone, makes it a versatile

building block for the synthesis of more complex molecules.[1][2] This guide provides a

comprehensive overview of its chemical properties, a detailed synthesis protocol, and an

exploration of its potential applications in drug development, including its relationship with

relevant biological signaling pathways.

Chemical and Physical Properties
Methyl 3-(4-bromomethyl)cinnamate is a solid at room temperature with a molecular formula

of C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol .[1][3] A summary of its key quantitative

data is presented in the table below for easy reference.
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Property Value

Molecular Formula C₁₁H₁₁BrO₂

Molecular Weight 255.11 g/mol

CAS Number 88738-86-7

Appearance White to light yellow powder/crystal

Melting Point 58-63 °C

Boiling Point 163 °C at 0.1 mmHg

Maximum Absorption 286 nm

Solubility Soluble in Methanol

Synthesis of Methyl 3-(4-bromomethyl)cinnamate
The synthesis of Methyl 3-(4-bromomethyl)cinnamate can be achieved through various

methods, including the bromination of methyl cinnamate or condensation reactions.[1] A

common and effective method for preparing (E)-alkenes like Methyl 3-(4-
bromomethyl)cinnamate is the Horner-Wadsworth-Emmons (HWE) reaction.[2][4] This

reaction involves the use of a stabilized phosphonate ylide, which typically yields the E-isomer

with high selectivity.[2][3]

Experimental Protocol: Horner-Wadsworth-Emmons
Reaction
This protocol outlines the synthesis of Methyl 3-(4-bromomethyl)cinnamate starting from 4-

(bromomethyl)benzaldehyde and a phosphonate reagent.

Materials:

4-(bromomethyl)benzaldehyde

Triethyl phosphonoacetate

Sodium hydride (NaH) or other suitable base (e.g., NaOMe, KOtBu)
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Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography elution

Procedure:

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous

THF. Cool the mixture to 0 °C in an ice bath. To this suspension, add triethyl

phosphonoacetate (1.0 equivalent) dropwise via a syringe. After the addition is complete,

allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour. This process forms the phosphonate ylide.

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve 4-

(bromomethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and

add it dropwise to the ylide solution.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting aldehyde is consumed.

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding

saturated aqueous NH₄Cl solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water and brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by silica gel column chromatography, using a gradient

of ethyl acetate in hexane as the eluent, to obtain pure Methyl 3-(4-
bromomethyl)cinnamate.
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Horner-Wadsworth-Emmons Synthesis Workflow.
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Applications in Drug Development and Potential
Biological Activity
Methyl 3-(4-bromomethyl)cinnamate is a key intermediate in the synthesis of various

pharmaceutical compounds.[5] Notably, it is utilized in the production of Ozagrel, a

thromboxane A2 synthase inhibitor used for treating acute ischemic stroke.[6] The reactive

bromomethyl group allows for nucleophilic substitution, enabling the attachment of various

pharmacophores to the cinnamate scaffold.[1]

While specific signaling pathways directly modulated by Methyl 3-(4-bromomethyl)cinnamate
are not extensively documented, the broader class of cinnamic acid derivatives is known for a

wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial

effects.[1][7] These activities are often attributed to the modulation of key inflammatory and cell

survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-

Activated Protein Kinase (MAPK) pathways.[7][8]

Potential Signaling Pathway Interactions
Cinnamic acid derivatives have been shown to interfere with the activation of NF-κB, a crucial

transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival

proteins.[9] They can also modulate the activity of MAPKs (such as ERK, JNK, and p38), which

are involved in cellular responses to a variety of stimuli and play a critical role in inflammation

and cancer.[7][8] The potential inhibitory effects of cinnamic acid derivatives on these pathways

are illustrated below.
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Potential Inhibition of Inflammatory Pathways.

Disclaimer: The signaling pathway diagram represents the general mechanism of action for the

broader class of cinnamic acid derivatives. Specific studies on the direct interaction of Methyl
3-(4-bromomethyl)cinnamate with these pathways are limited.

Conclusion
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Methyl 3-(4-bromomethyl)cinnamate is a valuable synthetic intermediate with significant

potential in the development of new therapeutic agents. Its well-defined chemical properties

and versatile reactivity make it an important tool for medicinal chemists. Further research into

the specific biological targets and mechanisms of action of its derivatives will likely uncover

new opportunities for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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